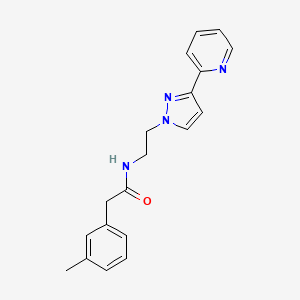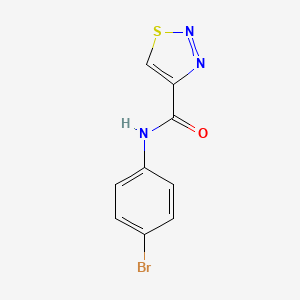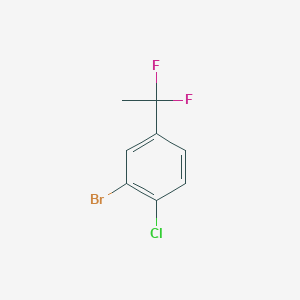![molecular formula C15H14N2O3 B2659170 1,3-dimethyl-5-[(E)-3-oxo-3-phenylprop-1-enyl]pyrimidine-2,4-dione CAS No. 183473-84-9](/img/no-structure.png)
1,3-dimethyl-5-[(E)-3-oxo-3-phenylprop-1-enyl]pyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1,3-dimethyl-5-[(E)-3-oxo-3-phenylprop-1-enyl]pyrimidine-2,4-dione” is a pyrimidine derivative . Pyrimidines are one of the two most important biological families of nitrogen-containing molecules called nitrogen bases . They are essential components of nucleic acids and are currently used in the chemotherapy of AIDS . This compound is a new merocyanine dye, synthesized from 1,3-dimethylbarbituric acid .
Aplicaciones Científicas De Investigación
Ring Cleavage and Chemical Reactions
Research explores the reactivity of similar pyrimidine derivatives, investigating ring cleavage reactions and the formation of various products under different conditions. For instance, Kinoshita et al. (1989) examined the reactions of 3,6-dimethyl and other related derivatives with amines, leading to the formation of pyrimidines, acetoacetamides, urethanes, and carboxamides, showcasing the compound's versatility in organic synthesis (Kinoshita, T., Takeuchi, K., Kondoh, M., & Furukawa, S., 1989).
Crystal Structure Analysis
Avasthi et al. (2002) focused on the crystal structures of isomeric pyrazolo[3,4-d]pyrimidine-based molecules, revealing how interchanged substitutions impact dimerization and molecular interactions, which is crucial for understanding the material properties of these compounds (Avasthi, K., Rawat, D., Chandra, T., Sharon, A., & Maulik, P., 2002).
Photophysical Properties and Sensing Applications
Yan et al. (2017) designed and synthesized pyrimidine-phthalimide derivatives, demonstrating their potential as colorimetric pH sensors and logic gates due to their solid-state fluorescence emission and solvatochromism. This research highlights the compound's applications in developing novel sensors and electronic devices (Yan, H., Meng, X., Li, B., Ge, S., & Lu, Y., 2017).
Chemical Synthesis and Molecular Design
Research by Rahmani et al. (2018) reports an efficient synthesis of pyridine-pyrimidines catalyzed by an ionic liquid, showcasing the compound's role in facilitating novel multicomponent synthesis approaches. This work contributes to green chemistry by introducing reusable catalysts and solvent-free conditions (Rahmani, F., Mohammadpoor-Baltork, I., Khosropour, A., Moghadam, M., Tangestaninejad, S., & Mirkhani, V., 2018).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1,3-dimethyl-5-[(E)-3-oxo-3-phenylprop-1-enyl]pyrimidine-2,4-dione involves the condensation of 3-oxo-3-phenylpropionic acid with urea followed by cyclization and methylation reactions.", "Starting Materials": [ "3-oxo-3-phenylpropionic acid", "urea", "methyl iodide", "sodium hydroxide", "acetic acid", "ethanol" ], "Reaction": [ "Step 1: Condensation of 3-oxo-3-phenylpropionic acid with urea in the presence of acetic acid and ethanol to form 5-[(E)-3-oxo-3-phenylprop-1-enyl]pyrimidine-2,4-dione", "Step 2: Cyclization of the intermediate product with sodium hydroxide to form 1,3-dimethyl-5-[(E)-3-oxo-3-phenylprop-1-enyl]pyrimidine-2,4-dione", "Step 3: Methylation of the final product with methyl iodide in the presence of sodium hydroxide to form 1,3-dimethyl-5-[(E)-3-oxo-3-phenylprop-1-enyl]pyrimidine-2,4-dione" ] } | |
Número CAS |
183473-84-9 |
Fórmula molecular |
C15H14N2O3 |
Peso molecular |
270.288 |
Nombre IUPAC |
1,3-dimethyl-5-[(E)-3-oxo-3-phenylprop-1-enyl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C15H14N2O3/c1-16-10-12(14(19)17(2)15(16)20)8-9-13(18)11-6-4-3-5-7-11/h3-10H,1-2H3/b9-8+ |
Clave InChI |
GOUBMPQJIIYFIT-CMDGGOBGSA-N |
SMILES |
CN1C=C(C(=O)N(C1=O)C)C=CC(=O)C2=CC=CC=C2 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-bromo-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide](/img/structure/B2659088.png)
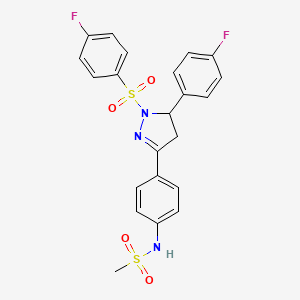
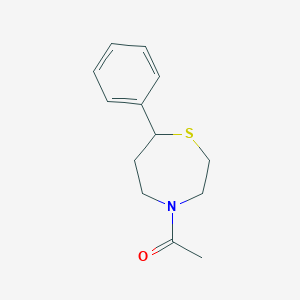
![4-cyano-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2659092.png)
![(E)-1-(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one](/img/structure/B2659093.png)
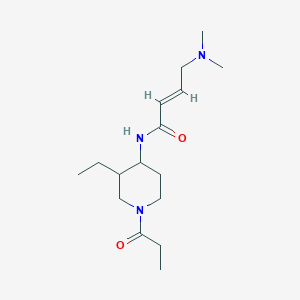
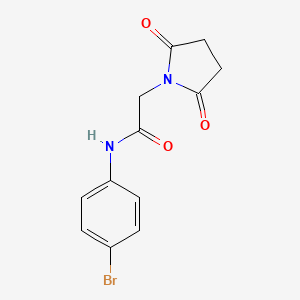
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)urea](/img/structure/B2659100.png)
![N-(3,4-dimethylphenyl)-3-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2659101.png)
![1-(4-methoxyphenyl)-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2659105.png)

